molecular formula C6H4BrClFN B11737433 4-(Bromomethyl)-3-chloro-5-fluoropyridine CAS No. 1227563-95-2

4-(Bromomethyl)-3-chloro-5-fluoropyridine

Cat. No.: B11737433
CAS No.: 1227563-95-2
M. Wt: 224.46 g/mol
InChI Key: FDOUUZCWZMLPIH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-chloro-5-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-chloro-5-fluoropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of a suitable pyridine precursor using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in solvents like dichloromethane or acetone under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-chloro-5-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The chloro and fluoro substituents can direct electrophilic substitution reactions to specific positions on the pyridine ring.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridine derivatives .

Scientific Research Applications

4-(Bromomethyl)-3-chloro-5-fluoropyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-chloro-5-fluoropyridine involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the chloro and fluoro substituents can influence the compound’s electronic properties and reactivity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-3-chloro-5-fluoropyridine is unique due to the combination of its substituents, which confer distinct reactivity and selectivity in chemical reactions. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (bromomethyl) groups allows for versatile synthetic applications and the formation of diverse products.

Biological Activity

4-(Bromomethyl)-3-chloro-5-fluoropyridine is a halogenated pyridine derivative with significant potential in pharmaceutical applications. This compound's unique structural features, including its bromomethyl, chlorine, and fluorine substituents, contribute to its biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClF, with a molar mass of approximately 210.43 g/mol. The compound features a bromomethyl group at the 4-position, a chlorine atom at the 3-position, and a fluorine atom at the 5-position of the pyridine ring. This arrangement imparts distinctive electronic properties that influence its reactivity and biological interactions.

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. Its halogen substituents enhance its binding affinity and selectivity, making it a candidate for drug development. Similar compounds have demonstrated inhibitory effects on cytochrome P450 enzymes, crucial for drug metabolism, suggesting that this compound may exhibit comparable inhibitory activities.

Table 1: Comparison of Related Compounds

Compound NameSimilarityUnique Features
2-Bromo-5-fluoropyridine0.82Lacks chlorine; different reactivity profile
2-Chloro-3-fluoropyridine0.76Lacks bromine; potential for different interactions
3-Bromo-5-chloropyridine0.78Lacks fluorine; varying electronic properties
4-Bromo-2-chloro-5-fluoropyridine0.73Different positional arrangement of halogens
5-Bromo-2-chloro-3-fluoropyridine0.82Variation in halogen positions affecting reactivity

The uniqueness of this compound lies in its combination of three distinct halogens on the pyridine ring, which enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the halogen substituents can significantly affect the biological activity of related compounds. For instance, the introduction of fluorine atoms has been shown to improve antiplasmodial activity against Plasmodium falciparum, while chlorinated analogues often exhibit greater potency than their fluorinated counterparts .

Case Study: Antimalarial Efficacy

In a study evaluating various fluorinated and chlorinated compounds against Plasmodium falciparum, it was found that chlorostyrylquinolines bearing a fluoro or trifluoromethyl group showed potent activity against resistant strains. For example, one compound demonstrated an EC50 value of 4.8 nM, indicating strong antiplasmodial efficacy . This suggests that similar modifications to this compound could enhance its therapeutic potential.

Applications in Drug Development

Due to its unique structural characteristics and biological activity, this compound is being explored for various applications in drug development. Its ability to act as a molecular scaffold for active pharmaceutical ingredients (APIs) positions it as a valuable candidate in the design of new therapeutics targeting specific diseases.

Properties

CAS No.

1227563-95-2

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

4-(bromomethyl)-3-chloro-5-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2

InChI Key

FDOUUZCWZMLPIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CBr)F

Origin of Product

United States

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